molecular formula C19H22FN3O3 B596525 7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 141388-65-0

7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B596525
M. Wt: 359.401
InChI Key: MNMPQDIVOLKXTL-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound . It has a complex structure that includes a 3-aminoazepan-1-yl group, a cyclopropyl group, a fluorine atom, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of quinolines, including a bicyclic ring system with a nitrogen atom . The additional groups (3-aminoazepan-1-yl, cyclopropyl, fluorine, and carboxylic acid) would be attached to this basic structure .

Scientific Research Applications

  • Isolation and Identification of Related Compounds : One study isolated and identified (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride as a regioisomer of besifloxacin, synthesized from a related reaction (Xia, Chen, & Yu, 2013).

  • Antimycobacterial Activities : A novel 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids were synthesized and evaluated for their antimycobacterial activities against Mycobacterium tuberculosis and other strains, demonstrating significant in vitro and in vivo efficacy (Senthilkumar et al., 2009).

  • Synthesis and Antimicrobial Study : Compounds derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid were synthesized and showed promising antifungal and antibacterial activities. These compounds included derivatives with various modifications, highlighting their potential in antimicrobial applications (Patel & Patel, 2010).

  • Reactions with Ketones for Tricyclic Derivatives : A study explored the reactions of N-aminoquinolones with ketones, leading to the synthesis of tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids. These reactions offer a new approach to synthesizing complex tricyclic structures with potential pharmaceutical applications (Chupakhin et al., 1992).

  • Synthesis and Antibacterial Potency : Another study focused on the synthesis of derivatives from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and their antibacterial potency against E. coli and S. aureus, demonstrating the compound's utility in developing new antibacterial agents (Al-Hiari et al., 2007).

properties

IUPAC Name

7-(3-aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c20-15-7-13-16(8-17(15)22-6-2-1-3-11(21)9-22)23(12-4-5-12)10-14(18(13)24)19(25)26/h7-8,10-12H,1-6,9,21H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMPQDIVOLKXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856052
Record name 7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

141388-65-0
Record name 7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
N Salunke, PS Kharkar… - Biomedical …, 2019 - Wiley Online Library
Abstract Knowledge and understanding of the stability profile of a drug is important as it affects its safety and efficacy. In the present work, besifloxacin, a new, fourth‐generation …

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